diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate
Overview
Description
diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate is an organic compound with the molecular formula C15H18O5. It is a derivative of malonic acid and is characterized by the presence of a methoxybenzylidene group. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate can be synthesized through a condensation reaction between diethyl malonate and 3-methoxybenzaldehyde. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the benzylidene linkage . The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of diethyl 2-(3-methoxybenzylidene)malonate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid-phase synthesis techniques, such as ball milling, has also been explored to minimize the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of diethyl 2-(3-carboxybenzylidene)malonate.
Reduction: Formation of diethyl 2-(3-methoxybenzyl)malonate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of bioactive compounds that may have therapeutic applications.
Mechanism of Action
The mechanism of action of diethyl 2-(3-methoxybenzylidene)malonate involves its reactivity towards nucleophiles and electrophiles. The benzylidene group can undergo nucleophilic addition reactions, while the ester groups can participate in esterification and transesterification reactions. The compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes the intermediate species formed during reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl (4-hydroxy-3-methoxybenzylidene)malonate: A closely related compound with a hydroxyl group, offering different reactivity and applications.
Uniqueness
diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate is unique due to the presence of the methoxybenzylidene group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of specialized organic compounds that require specific reactivity patterns.
Properties
IUPAC Name |
diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPJWXIDYODYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327205 | |
Record name | NSC637151 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6771-54-6 | |
Record name | NSC637151 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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